Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide
CAS No.: 93894-72-5
Cat. No.: VC17044197
Molecular Formula: C16H20F17IN2O2S
Molecular Weight: 754.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93894-72-5 |
|---|---|
| Molecular Formula | C16H20F17IN2O2S |
| Molecular Weight | 754.3 g/mol |
| IUPAC Name | diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide |
| Standard InChI | InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | GFKVYUIOBFJCSX-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium iodide, reflects its three primary components:
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A heptadecafluoroisooctyl chain (17 fluorine atoms on a branched octyl backbone).
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A sulphonylamino propyl linker bridging the fluorinated chain and ammonium group.
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A quaternary ammonium cation (diethyl-methyl-ammonium) paired with an iodide counterion.
The structural formula (Figure 1) highlights the compound’s amphiphilic nature, critical for its surfactant properties.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 93894-72-5 |
| Molecular Formula | C₁₆H₂₀F₁₇IN₂O₂S |
| Molecular Weight | 754.3 g/mol |
| InChI Key | GFKVYUIOBFJCSX-UHFFFAOYSA-M |
| Canonical SMILES | CCN+(CC)CCCNS(=O)(=O)C(...F)F |
Synthesis and Industrial Applications
Industrial Uses
The compound’s applications align with those of cationic fluorosurfactants:
Table 2: Industrial Applications
| Application | Function |
|---|---|
| Coatings and Sealants | Enhances water repellency |
| Firefighting Foams | Improves film-forming efficiency |
| Textile Treatment | Provides stain resistance |
| Metal Plating | Reduces surface tension in baths |
Its stability under extreme pH and temperature conditions makes it valuable in industrial processes, though alternatives are being sought due to regulatory pressures .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous PFAS indicates a glass transition temperature (Tg) near −15°C and decomposition onset above 250°C . These properties enable use in high-temperature applications like lubricants and electronic coatings .
Environmental Impact and Alternatives
Environmental Persistence
The compound’s C8 perfluorinated chain resists biotic and abiotic degradation, leading to accumulation in water and soil . Monitoring programs in Sweden have detected similar PFAS in groundwater near industrial sites at concentrations up to 1.2 µg/L .
Emerging Alternatives
Table 3: PFAS Alternatives
| Alternative | Advantages |
|---|---|
| Siloxane-based surfactants | Lower bioaccumulation potential |
| Hydrocarbon surfactants | Readily biodegradable |
| Short-chain PFAS | Reduced persistence (C4–C6) |
Transitioning to these alternatives remains challenging due to performance gaps in extreme conditions .
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